7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the ATP-binding site, thereby preventing ATP from binding and inhibiting the kinase activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . This induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic genes . Additionally, the compound can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest . The compound also interacts with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis . Furthermore, it can inhibit the activity of certain transcription factors, thereby modulating the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular function, such as changes in gene expression and metabolic activity, can be observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity . The interactions with metabolic enzymes can also affect the compound’s pharmacokinetics and bioavailability . Additionally, the compound may influence metabolic flux and metabolite levels in cells, potentially altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals or post-translational modifications may direct the compound to specific organelles . For instance, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting mitochondrial function and inducing apoptosis .
Properties
IUPAC Name |
7-(chloromethyl)-1-cyclopentylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSIHZGPVJGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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